InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
. Cc1ccc(cc1)P(c2ccccc2)c3ccccc3
.
Diphenyl(p-tolyl)phosphine is classified as a phosphine ligand, a category of compounds widely used in catalysis and organic synthesis. Its chemical formula is , and it has a molecular weight of 276.31 g/mol . The compound is identified by the CAS Registry Number 1031-93-2 . It appears as a white to pale yellow crystalline powder .
The synthesis of diphenyl(p-tolyl)phosphine typically involves the reaction of p-toluidine with diphenylphosphine. The process can be carried out under controlled conditions to optimize yield and purity. Key parameters include:
The reaction proceeds as follows:
The molecular structure of diphenyl(p-tolyl)phosphine features a phosphorus atom bonded to two phenyl groups and one p-tolyl group. Its structure can be represented as follows:
Crystallographic studies have shown that the compound can form stable complexes with various metal ions due to its ability to donate lone pairs from the phosphorus atom .
Diphenyl(p-tolyl)phosphine participates in several chemical reactions, primarily as a ligand in coordination chemistry. Notable reactions include:
The reactivity of this phosphine ligand makes it valuable in catalytic cycles and synthetic pathways .
The mechanism of action for diphenyl(p-tolyl)phosphine primarily revolves around its role as a ligand in metal-catalyzed reactions. When coordinated to a metal center, it enhances the electrophilicity of the metal, facilitating nucleophilic attacks on substrates. This mechanism is crucial in various organic transformations, including:
Diphenyl(p-tolyl)phosphine exhibits several notable physical and chemical properties:
Diphenyl(p-tolyl)phosphine finds extensive applications across various fields:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0